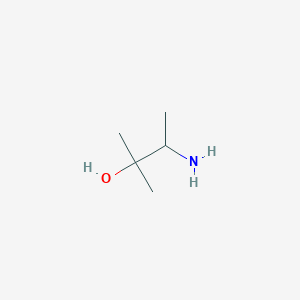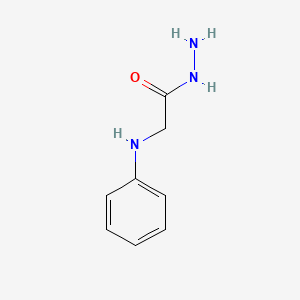
2-Anilinoacetohydrazide
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Anilinoacetohydrazide involves a series of chemical reactions. A study on the synthesis and biological evaluation of 2-Anilino-4-Triazolpyrimidine derivatives as CDK4/HDACs inhibitors incorporated the HDAC pharmacophores (hydroxylamine or o-diaminoaniline) into the basic structure of 2-anilino-4-triazolpyrimidine based CDK4 inhibitors .Molecular Structure Analysis
The molecular formula of 2-Anilinoacetohydrazide is C8H11N3O. It has an average mass of 165.192 Da and a monoisotopic mass of 165.090210 Da .Chemical Reactions Analysis
The chemical reactions involving 2-Anilinoacetohydrazide are complex and can involve multiple steps. The manipulation of oxidation states in organic molecules is pivotal to the conversion of functional groups and the synthesis of new structural motifs .Aplicaciones Científicas De Investigación
Crystallography and Material Science
The compound 2-Anilinoacetohydrazide has been studied in the field of crystallography. It crystallizes in an infinite two-dimensional polymeric network due to inter-molecular N-H⋯O hydrogen bonding . Intra-molecular N-H⋯N and inter-molecular C-H⋯N interactions are also present . This property makes it interesting for material science research, particularly in the development of new materials with unique properties.
Drug Development
2-Anilinoacetohydrazide has been studied for its role in drug development. It has shown promising results in the treatment of cancer and infectious diseases. This makes it a potential candidate for the development of new therapeutic agents.
Safety and Hazards
Mecanismo De Acción
Target of Action
A series of n’-1- [2-anilino-3-pyridyl]carbonyl-1-benzenesulfonohydrazide derivatives were synthesized and evaluated for their in vitro anticancer activity . This suggests that 2-Anilinoacetohydrazide might have potential targets in cancer cells.
Mode of Action
The related compounds mentioned above exhibited significant anticancer activity . This suggests that 2-Anilinoacetohydrazide might interact with its targets in a way that inhibits the growth or proliferation of cancer cells.
Pharmacokinetics
A computational pharmacokinetic analysis was performed on some newly designed 2-anilinopyrimidine derivative compounds as potential anti-triple-negative breast cancer drug compounds . This suggests that similar studies could be conducted on 2-Anilinoacetohydrazide to understand its pharmacokinetic properties and their impact on bioavailability.
Result of Action
The related compounds mentioned above showed significant anticancer activity in the primary assay . This suggests that 2-Anilinoacetohydrazide might have similar effects, potentially leading to the inhibition of cancer cell growth or proliferation.
Propiedades
IUPAC Name |
2-anilinoacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-11-8(12)6-10-7-4-2-1-3-5-7/h1-5,10H,6,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKELCSMVLKMMAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40312194 | |
| Record name | 2-Anilinoacetohydrazide (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40312194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Anilinoacetohydrazide | |
CAS RN |
29111-46-4 | |
| Record name | 29111-46-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251053 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Anilinoacetohydrazide (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40312194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(PHENYLAMINO)ACETOHYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YU5SKQ5EM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2-anilinoacetohydrazide enable its coordination with Lanthanide(III) ions, and what is the significance of this interaction?
A1: 2-Anilinoacetohydrazide (Apeah) possesses three key structural features that facilitate its coordination with Lanthanide(III) ions: a carbonyl oxygen, an azomethine nitrogen, and a pyridine nitrogen. [] This tridentate coordination forms stable complexes with the general formula [Ln(Apeah)2NO3H2O]·2NO3, where Ln represents various Lanthanide(III) ions. [] This type of interaction is significant because it can enhance the biological activity of the ligand, as demonstrated by the increased antimicrobial activity observed in the Lanthanide(III) complexes compared to the free Apeah ligand. [] Further research could explore the specific mechanisms behind this enhanced activity and potential applications in various fields.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





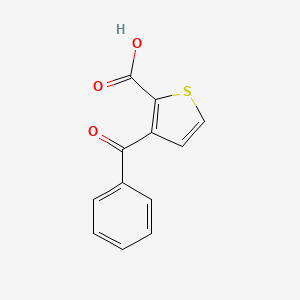

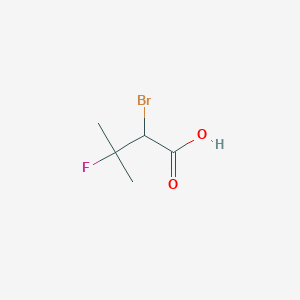

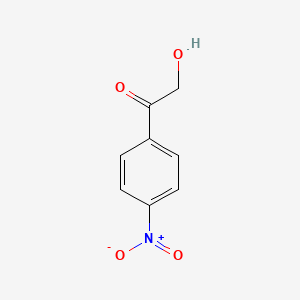
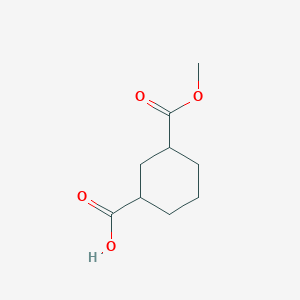
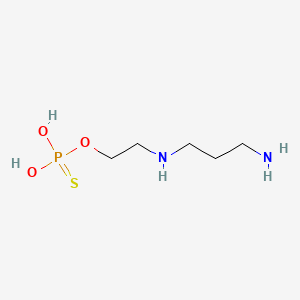

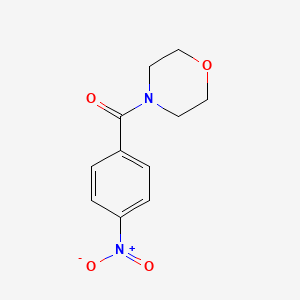
![Dibenzo[b,d]furan-2-carbaldehyde](/img/structure/B1267318.png)
